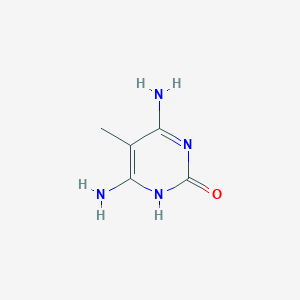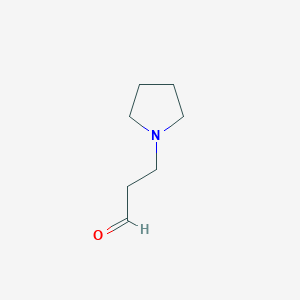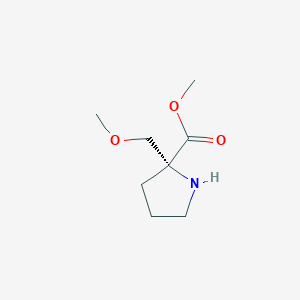
(R)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methoxymethyl group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate typically involves the use of chiral starting materials and catalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric Michael addition reaction, where a chiral auxiliary or catalyst is used to induce the formation of the desired enantiomer . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to ensure environmentally friendly production .
Analyse Des Réactions Chimiques
Types of Reactions
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism by which ®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The methoxymethyl and ester groups play a crucial role in determining the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness
®-Methyl-2-(methoxymethyl)pyrrolidine-2-carboxylate is unique due to its specific chiral configuration and the presence of both methoxymethyl and ester groups.
Propriétés
Numéro CAS |
1398507-95-3 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
methyl (2R)-2-(methoxymethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-11-6-8(7(10)12-2)4-3-5-9-8/h9H,3-6H2,1-2H3/t8-/m1/s1 |
Clé InChI |
RVBGFGVDYSIISD-MRVPVSSYSA-N |
SMILES isomérique |
COC[C@]1(CCCN1)C(=O)OC |
SMILES canonique |
COCC1(CCCN1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


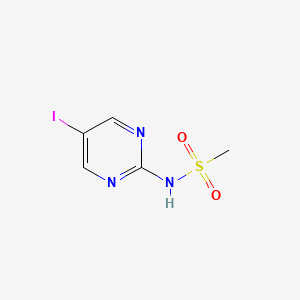
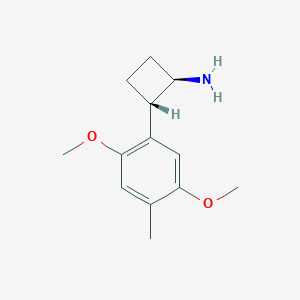
![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)


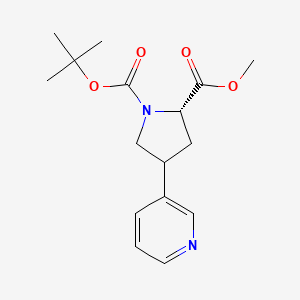
![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
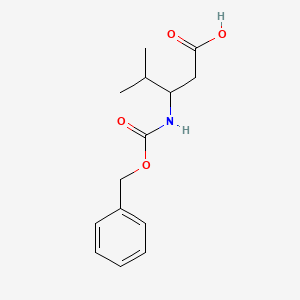
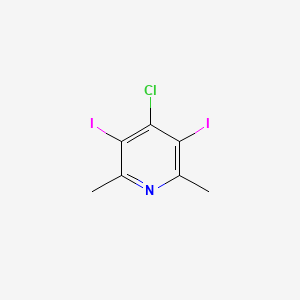
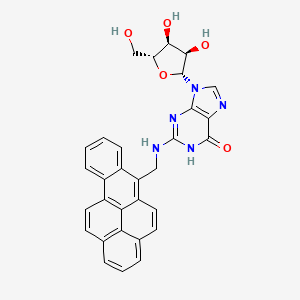
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
